molecular formula C14H11ClN2O3S B2543577 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime CAS No. 477851-87-9

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime

Cat. No.: B2543577
CAS No.: 477851-87-9
M. Wt: 322.76
InChI Key: HGTMWSBDDIGEMB-CXUHLZMHSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS: 102151-86-0) is a nitroaromatic compound featuring a benzenecarbaldehyde core substituted with a 4-chlorophenylsulfanyl group at the 4-position, a nitro group at the 3-position, and an O-methyloxime functional group. The O-methyloxime moiety (CH=N-OCH3) replaces the aldehyde proton, enhancing stability and modulating reactivity .

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S/c1-20-16-9-10-2-7-14(13(8-10)17(18)19)21-12-5-3-11(15)4-6-12/h2-9H,1H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTMWSBDDIGEMB-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Sulfenylation: The addition of a sulfanyl group to the nitrobenzene derivative, typically using a chlorophenyl sulfide in the presence of a base.

    Oximation: The conversion of the aldehyde group to an O-methyloxime group, typically using methoxyamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-aminobenzenecarbaldehyde O-methyloxime.

    Reduction: Formation of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzyl alcohol O-methyloxime.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, primarily due to its structural features that may confer therapeutic properties.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound could possess antibacterial properties. Research on related compounds suggests effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Antiviral Potential : Similar compounds have shown promise in inhibiting viral replication. For instance, studies on N-phenylbenzamide derivatives demonstrated significant antiviral activity against Hepatitis B Virus (HBV), suggesting that 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime might exhibit comparable efficacy .
  • Anticancer Properties : Research into sulfonamide-based compounds has revealed their ability to induce apoptosis in cancer cells. Investigations into structurally similar compounds have indicated potential pathways for therapeutic applications in oncology .

Material Science

This compound's unique chemical structure allows for exploration in the development of advanced materials.

  • Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance the mechanical properties and thermal stability of materials. Its reactivity may allow it to participate in cross-linking reactions, leading to more durable polymer networks.

Analytical Chemistry

This compound can serve as a useful reagent in analytical chemistry.

  • Chromatography Applications : The compound can be utilized as a derivatizing agent for the analysis of aldehydes and ketones via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Its ability to form stable oximes enhances detection sensitivity and specificity .

Antimicrobial Studies

A series of experiments conducted on related sulfonamide compounds demonstrated significant antimicrobial activity against various pathogens. For example, derivatives were tested for Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis, showing promising results that indicate potential for further development as antimicrobial agents .

Antiviral Effects

In vitro studies focusing on structurally related compounds have shown that modifications can lead to enhanced antiviral properties. One study highlighted that specific modifications increased the levels of A3G, a protein associated with antiviral activity, suggesting a pathway for further exploration with the target compound .

Mechanism of Action

The mechanism of action of 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituent Modifications Key Features
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime 102151-86-0 C₁₅H₁₂ClN₂O₃S 338.79 (calculated) 4-Cl-phenyl, O-methyloxime Medicinal applications; balanced lipophilicity
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime 477852-04-3 C₁₅H₁₄N₂O₃S 302.35 4-methylphenyl Increased lipophilicity due to methyl group; lower polarity
4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime 477851-86-8 C₁₃H₉ClN₂O₃S 308.74 (calculated) Oxime (NH₂-O) instead of O-methyloxime Higher polarity; potential for hydrogen bonding
3-Nitro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}benzenecarbaldehyde O-methyloxime 303996-11-4 C₁₆H₁₂F₃N₂O₃S 376.34 3-CF₃-benzyl Enhanced electron-withdrawing effects; improved metabolic stability
4-[(2-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime 477852-28-1 C₁₄H₁₀ClN₂O₃S 329.76 (calculated) 2-Cl-benzyl, oxime Ortho-substitution may sterically hinder interactions
4-[(4-Chlorobenzyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime 303996-10-3 C₂₁H₁₅Cl₃N₂O₃S 494.78 2,6-diCl-benzyl oxime High molecular weight; potential for enhanced receptor binding

Key Trends and Hypothetical Effects

Substituent Electronic Effects: Chlorophenyl vs. Trifluoromethyl (CF₃): The strong electron-withdrawing nature of CF₃ in CAS 303996-11-4 may enhance stability against enzymatic degradation, making it a candidate for drug development .

Oxime Functionalization: O-Methyloxime vs.

Spatial and Steric Effects :

  • Ortho vs. Para Substitution : The 2-chlorobenzyl group in CAS 477852-28-1 introduces steric hindrance, which could reduce binding affinity in biological targets compared to para-substituted analogs .

Pharmacological Implications

  • Medicinal Potential: The primary compound (CAS 102151-86-0) is marketed for medicinal use, suggesting optimized bioavailability and target engagement .
  • Dichlorobenzyl Derivatives : Compounds like CAS 303996-10-3, with multiple chlorine atoms, may exhibit enhanced binding to hydrophobic pockets in proteins but face solubility challenges .

Biological Activity

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime, also known by its CAS number 477851-87-9, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C14H11ClN2O3S
  • Molar Mass : 322.77 g/mol
  • CAS Number : 477851-87-9

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features which allow interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, leading to the disruption of cellular processes such as DNA replication and transcription.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains, potentially through the disruption of cell wall synthesis or function.
  • Anticancer Activity : Research has suggested that derivatives of this compound can induce apoptosis in cancer cells, possibly by activating caspases and other apoptotic pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the phenyl rings and the nitro group significantly influence the biological activity of the compound. For instance:

  • Substitution at the para position of the chlorophenyl group enhances enzyme inhibitory activity.
  • The presence of the nitro group is essential for maintaining biological efficacy, as it participates in electron-withdrawing effects that stabilize reactive intermediates.
Structural Feature Effect on Activity
Para-substituted ChlorophenylEnhanced enzyme inhibition
Nitro group presenceEssential for biological efficacy

Case Studies

  • Anticancer Study : A study published in Cancer Research examined the effects of various nitro-substituted oximes on murine leukemia cells. The results indicated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations .
  • Antimicrobial Testing : In a study assessing antimicrobial properties against Gram-positive and Gram-negative bacteria, derivatives of this compound demonstrated varying degrees of inhibition, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. Key findings include:

  • Synthesis Optimization : Improved synthetic routes have been developed that increase yield and purity, facilitating further biological testing.
  • In Vivo Studies : Preliminary in vivo studies suggest promising results in animal models, indicating potential therapeutic applications in oncology and infectious diseases .

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